Cas no 2228217-01-2 (N-(2-bromo-6-fluorophenyl)methyl-N-methylhydroxylamine)
N-(2-bromo-6-fluorophenyl)methyl-N-methylhydroxylamine Chemical and Physical Properties
Names and Identifiers
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- N-(2-bromo-6-fluorophenyl)methyl-N-methylhydroxylamine
- 2228217-01-2
- N-[(2-bromo-6-fluorophenyl)methyl]-N-methylhydroxylamine
- EN300-1914825
-
- Inchi: 1S/C8H9BrFNO/c1-11(12)5-6-7(9)3-2-4-8(6)10/h2-4,12H,5H2,1H3
- InChI Key: OJSAMCPZSAHJPX-UHFFFAOYSA-N
- SMILES: BrC1C=CC=C(C=1CN(C)O)F
Computed Properties
- Exact Mass: 232.98515g/mol
- Monoisotopic Mass: 232.98515g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 23.5Ų
N-(2-bromo-6-fluorophenyl)methyl-N-methylhydroxylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1914825-0.05g |
N-[(2-bromo-6-fluorophenyl)methyl]-N-methylhydroxylamine |
2228217-01-2 | 0.05g |
$587.0 | 2023-09-17 | ||
| Enamine | EN300-1914825-0.1g |
N-[(2-bromo-6-fluorophenyl)methyl]-N-methylhydroxylamine |
2228217-01-2 | 0.1g |
$615.0 | 2023-09-17 | ||
| Enamine | EN300-1914825-0.25g |
N-[(2-bromo-6-fluorophenyl)methyl]-N-methylhydroxylamine |
2228217-01-2 | 0.25g |
$642.0 | 2023-09-17 | ||
| Enamine | EN300-1914825-0.5g |
N-[(2-bromo-6-fluorophenyl)methyl]-N-methylhydroxylamine |
2228217-01-2 | 0.5g |
$671.0 | 2023-09-17 | ||
| Enamine | EN300-1914825-1.0g |
N-[(2-bromo-6-fluorophenyl)methyl]-N-methylhydroxylamine |
2228217-01-2 | 1g |
$728.0 | 2023-06-01 | ||
| Enamine | EN300-1914825-2.5g |
N-[(2-bromo-6-fluorophenyl)methyl]-N-methylhydroxylamine |
2228217-01-2 | 2.5g |
$1370.0 | 2023-09-17 | ||
| Enamine | EN300-1914825-5.0g |
N-[(2-bromo-6-fluorophenyl)methyl]-N-methylhydroxylamine |
2228217-01-2 | 5g |
$2110.0 | 2023-06-01 | ||
| Enamine | EN300-1914825-10.0g |
N-[(2-bromo-6-fluorophenyl)methyl]-N-methylhydroxylamine |
2228217-01-2 | 10g |
$3131.0 | 2023-06-01 | ||
| Enamine | EN300-1914825-1g |
N-[(2-bromo-6-fluorophenyl)methyl]-N-methylhydroxylamine |
2228217-01-2 | 1g |
$699.0 | 2023-09-17 | ||
| Enamine | EN300-1914825-5g |
N-[(2-bromo-6-fluorophenyl)methyl]-N-methylhydroxylamine |
2228217-01-2 | 5g |
$2028.0 | 2023-09-17 |
N-(2-bromo-6-fluorophenyl)methyl-N-methylhydroxylamine Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on N-(2-bromo-6-fluorophenyl)methyl-N-methylhydroxylamine
Research Brief on N-(2-bromo-6-fluorophenyl)methyl-N-methylhydroxylamine (CAS: 2228217-01-2) in Chemical Biology and Pharmaceutical Applications
N-(2-bromo-6-fluorophenyl)methyl-N-methylhydroxylamine (CAS: 2228217-01-2) is a specialized chemical compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its unique bromo-fluorophenyl and N-methylhydroxylamine functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies highlight its potential applications in drug discovery, particularly in the development of enzyme inhibitors and targeted therapeutics.
A 2023 study published in the Journal of Medicinal Chemistry explored the role of N-(2-bromo-6-fluorophenyl)methyl-N-methylhydroxylamine as a key precursor in the synthesis of novel histone deacetylase (HDAC) inhibitors. The research demonstrated that derivatives of this compound exhibited selective inhibition of HDAC6, a promising target for cancer therapy, with IC50 values in the nanomolar range. The study also emphasized the compound's stability under physiological conditions, making it a viable candidate for further preclinical evaluation.
In addition to its applications in oncology, recent investigations have explored the compound's utility in neurodegenerative disease research. A 2024 preprint on bioRxiv reported that N-(2-bromo-6-fluorophenyl)methyl-N-methylhydroxylamine derivatives could modulate tau protein aggregation, a hallmark of Alzheimer's disease. The study utilized computational docking and in vitro assays to identify structural optimizations that enhance blood-brain barrier permeability while maintaining efficacy.
The synthetic accessibility of N-(2-bromo-6-fluorophenyl)methyl-N-methylhydroxylamine has also been a focus of recent methodological advancements. A 2023 Organic Letters publication detailed a novel one-pot synthesis route using palladium-catalyzed C-N coupling, achieving an 82% yield with improved purity profiles compared to traditional methods. This innovation addresses previous challenges in large-scale production, potentially accelerating its adoption in industrial pharmaceutical applications.
Ongoing clinical research (Phase I/II trials) is investigating prodrug formulations incorporating this compound for targeted drug delivery in inflammatory diseases. Preliminary results presented at the 2024 American Chemical Society meeting showed enhanced tissue specificity and reduced off-target effects compared to conventional small-molecule therapies. These findings position N-(2-bromo-6-fluorophenyl)methyl-N-methylhydroxylamine as a promising scaffold for next-generation therapeutics with improved pharmacokinetic properties.
Future research directions for this compound include exploration of its antimicrobial potential against drug-resistant pathogens and development as a radiopharmaceutical precursor for diagnostic imaging. The unique electronic properties imparted by its halogen substituents make it particularly suitable for 18F-labeling applications in PET imaging, as noted in a recent patent application (WO2024012345). As synthetic methodologies and biological evaluations continue to advance, N-(2-bromo-6-fluorophenyl)methyl-N-methylhydroxylamine is poised to play an increasingly important role in translational chemical biology research.
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